2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide
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Description
The compound contains two tolyl groups, which are functional groups related to toluene . They have the general formula CH3C6H4−R, where R is a substituent. The positions of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: ortho (1,2), meta (1,3), and para (1,4) .
Synthesis Analysis
The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions .Molecular Structure Analysis
The tolyl group is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .Chemical Reactions Analysis
Tolyl groups are aryl groups which are commonly found in the structure of diverse chemical compounds . They are considered nonpolar and hydrophobic groups .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Anticancer Activity
The synthesis of similar compounds, where structures are determined by NMR, LC-MS, and EI-MS analysis, has been studied. One compound, specifically 4.10, showed selective anticancer activity, especially on non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Antimicrobial Activity
Compounds with a similar structure have been tested for antimicrobial properties. 2-Cyano-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide, a key intermediate, was used for synthesizing new compounds with evaluated antimicrobial effects (Abu-Melha, 2013).
Insecticidal Assessment
Similar heterocyclic compounds have been synthesized and assessed for their insecticidal potential, particularly against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Molecular Docking and DFT Studies
- Anti-Proliferative Activities and Docking Studies: Novel pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide derivatives, similar in structure, were synthesized and tested for antimicrobial activity and antitumor activity. Molecular docking studies were also carried out to understand the interaction with different proteins (Fahim et al., 2021).
Structural Analysis and Reactivity
- Reactivity of Similar Compounds: The reactivity of compounds with similar structures has been studied, focusing on their potential for forming novel heterocyclic compounds. This includes analyzing their ability to undergo skeletal rearrangement under specific conditions, which can influence their biological activity (Gazieva et al., 2018).
properties
IUPAC Name |
N-(3-methylphenyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-14-6-8-17(9-7-14)24-10-11-25-19(28)20(29)26(23-21(24)25)13-18(27)22-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXWMNCFNWLCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide |
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